molecular formula C25H28N6 B2518815 6-(4-benzylpiperidin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 887454-28-6

6-(4-benzylpiperidin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2518815
CAS No.: 887454-28-6
M. Wt: 412.541
InChI Key: QFXKHRBEKKGEJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-benzylpiperidin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C25H28N6 and its molecular weight is 412.541. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fascinating Variability in Chemistry and Properties

Research on compounds containing pyridine and benzimidazole derivatives, similar to the query compound, has demonstrated a wide array of applications. These include spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. The variability in the chemistry of these compounds suggests potential areas of investigation for novel analogues, including the query compound (Boča, Jameson, & Linert, 2011).

Optoelectronic Material Applications

Quinazolines and pyrimidines, which share structural similarities with the query compound, have been extensively researched for their applications in optoelectronic materials. Incorporation into π-extended conjugated systems has shown great value for novel optoelectronic materials, including organic light-emitting diodes and photosensitizers for dye-sensitized solar cells (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Potential for Central Nervous System (CNS) Acting Drugs

Functional chemical groups within heterocycles, including pyrimidines and pyrazoles, have been identified as potential leads for the synthesis of compounds with CNS activity. This suggests that the query compound, with its pyrazolo[3,4-d]pyrimidine core, may have applications in the development of CNS therapeutics (Saganuwan, 2017).

Applications in Cancer Treatment

Pyrrolobenzimidazoles, sharing a similar heterocyclic core with the query compound, have been discussed for their design, chemistry, and antitumor activity. This highlights the potential application of such compounds in cancer treatment, suggesting areas of interest for the development of novel therapeutics (Skibo, 1998).

Insight on Synthetic and Medicinal Aspects

Pyrazolo[1,5-a]pyrimidine scaffolds have been highlighted for their broad range of medicinal properties, including anticancer and anti-inflammatory activities. This underlines the synthetic and medicinal versatility of pyrazolo[3,4-d]pyrimidin-4-amines, potentially applicable to the query compound (Cherukupalli et al., 2017).

Future Directions

Pyridopyrimidines, including “6-(4-benzylpiperidin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine”, have been studied in the development of new therapies . Future research could focus on exploring the therapeutic potential of this compound and related derivatives.

Properties

IUPAC Name

6-(4-benzylpiperidin-1-yl)-1-methyl-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6/c1-18-7-6-10-21(15-18)27-23-22-17-26-30(2)24(22)29-25(28-23)31-13-11-20(12-14-31)16-19-8-4-3-5-9-19/h3-10,15,17,20H,11-14,16H2,1-2H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXKHRBEKKGEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)N4CCC(CC4)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.